- Novel multi-target azinesulfonamides of cyclic amine derivatives as potential antipsychotics with pro-social and pro-cognitive effectsEuropean Journal of Medicinal Chemistry, 2018, 145, 790-804,
Cas no 103067-78-3 ((2R)-2-aminohex-5-enoic acid)

(2R)-2-aminohex-5-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Hexenoic acid, 2-amino-, (2R)-
- (R)-2-Aminohex-5-enoic acid
- (R)- 2-(3'-BUTENYL) GLYCINE
- (2R)-2-Amino-5-hexenoic acid
- (2R)-2-aminohex-5-enoic acid
- (R)-2-Amino-hex-5-enoic acid
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- MDL: MFCD19204099
- Inchi: 1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1
- InChI Key: NPSWHDAHNWWMEG-RXMQYKEDSA-N
- SMILES: OC([C@@H](CCC=C)N)=O
Computed Properties
- Exact Mass: 129.07903
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
Experimental Properties
- Density: 1.064±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 242.0±28.0 ºC (760 Torr),
- Flash Point: 100.2±24.0 ºC,
- Solubility: Dissolution (81 g/l) (25 º C),
- PSA: 63.32
(2R)-2-aminohex-5-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-104648-0.05g |
(2R)-2-aminohex-5-enoic acid |
103067-78-3 | 95% | 0.05g |
$323.0 | 2023-10-28 | |
eNovation Chemicals LLC | Y1047823-250mg |
(R)- 2-(3'-butenyl) glycine |
103067-78-3 | 98% | 250mg |
$160 | 2024-06-07 | |
eNovation Chemicals LLC | D920177-0.25g |
(R)-2-Amino-5-hexenoic Acid |
103067-78-3 | >95% | 0.25g |
$150 | 2023-09-03 | |
Enamine | EN300-104648-0.25g |
(2R)-2-aminohex-5-enoic acid |
103067-78-3 | 95% | 0.25g |
$354.0 | 2023-10-28 | |
eNovation Chemicals LLC | D920177-1g |
(R)-2-Amino-5-hexenoic Acid |
103067-78-3 | >95% | 1g |
$280 | 2023-09-03 | |
Advanced ChemBlocks | P42941-250MG |
(2R)-2-Amino-5-hexenoic acid |
103067-78-3 | 95% | 250mg |
$180 | 2024-05-21 | |
Chemenu | CM220578-100mg |
(R)-2-Aminohex-5-enoic acid |
103067-78-3 | 95% | 100mg |
$127 | 2023-02-19 | |
Enamine | EN300-104648-5g |
(2R)-2-aminohex-5-enoic acid |
103067-78-3 | 95% | 5g |
$1115.0 | 2023-10-28 | |
Enamine | EN300-104648-10g |
(2R)-2-aminohex-5-enoic acid |
103067-78-3 | 95% | 10g |
$1654.0 | 2023-10-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R1093-5g |
(R)-2-Amino-hex-5-enoic acid |
103067-78-3 | 96% | 5g |
¥26214.33 | 2024-04-21 |
(2R)-2-aminohex-5-enoic acid Production Method
Production Method 1
(2R)-2-aminohex-5-enoic acid Raw materials
(2R)-2-aminohex-5-enoic acid Preparation Products
(2R)-2-aminohex-5-enoic acid Related Literature
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
Additional information on (2R)-2-aminohex-5-enoic acid
Introduction to (2R)-2-aminohex-5-enoic Acid (CAS No. 103067-78-3)
(2R)-2-aminohex-5-enoic acid, identified by its Chemical Abstracts Service (CAS) number 103067-78-3, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its chiral center and unique functional groups, has garnered attention for its potential applications in drug development and biochemical research. The (R)-configuration at the second carbon atom imparts specific stereochemical properties, making it a valuable candidate for studying enzyme mechanisms and designing enantiomerically pure pharmaceuticals.
The structure of (2R)-2-aminohex-5-enoic acid consists of a hexanoic acid backbone with an amine group at the second carbon and a double bond at the fifth position. This configuration allows for diverse chemical modifications and biological interactions, which have been explored in recent years. The compound's dual functionality makes it a versatile building block in organic synthesis, particularly in the construction of more complex molecules such as peptidomimetics and non-proteinogenic amino acids.
In recent years, there has been growing interest in the pharmacological properties of (2R)-2-aminohex-5-enoic acid. Research has demonstrated its potential role as a precursor in the synthesis of bioactive peptides and as a ligand in enzyme inhibition studies. For instance, studies have shown that derivatives of this compound can interact with metalloproteinases, which are implicated in various pathological processes, including cancer and inflammation. The chiral nature of the molecule allows for the design of enantiomerically pure inhibitors, which can exhibit higher selectivity and reduced side effects compared to racemic mixtures.
One of the most compelling aspects of (2R)-2-aminohex-5-enoic acid is its utility in developing novel therapeutic agents. The amine group provides a site for further functionalization, enabling the creation of molecules with tailored properties. For example, researchers have utilized this compound to synthesize peptidomimetics that mimic the bioactivity of natural peptides while avoiding their limitations, such as rapid degradation or poor cell penetration. These peptidomimetics have shown promise in preclinical studies for treating conditions like neurodegenerative diseases and cardiovascular disorders.
The double bond in the molecule also offers opportunities for chemical modification. Functionalization at this position can lead to the introduction of various substituents that alter the physicochemical properties of the compound, such as solubility, stability, and bioavailability. This flexibility has been exploited in designing prodrugs that release active pharmaceutical ingredients under specific physiological conditions. Such prodrug strategies can enhance therapeutic efficacy while minimizing toxicity.
Another area where (2R)-2-aminohex-5-enoic acid has found application is in biochemical research. The compound serves as a substrate or intermediate in enzymatic reactions, providing insights into metabolic pathways and enzyme mechanisms. By studying how enzymes interact with this molecule, researchers can gain a deeper understanding of biological processes and identify new targets for drug intervention. Additionally, the chiral nature of the compound allows for studies on enantioselective catalysis, which is crucial for developing asymmetric synthesis methods in pharmaceutical production.
The synthetic pathways for obtaining (2R)-2-aminohex-5-enoic acid have also been refined in recent years. Advances in catalytic methods and chiral resolution techniques have enabled more efficient and scalable production processes. These improvements have made it possible to supply sufficient quantities of the compound for both research purposes and potential clinical applications. The ability to produce enantiomerically pure forms of this molecule on an industrial scale is essential for ensuring consistency and reproducibility in pharmaceutical formulations.
In conclusion, (2R)-2-aminohex-5-enoic acid (CAS No. 103067-78-3) is a multifaceted compound with significant potential in pharmaceutical chemistry and biochemistry. Its unique structural features make it a valuable tool for drug development, biochemical research, and synthetic organic chemistry. As ongoing research continues to uncover new applications and therapeutic possibilities, this compound is likely to remain a key player in the advancement of medicinal sciences.
